[3-(Pyridin-3-yl)phenyl]methanamine is an organic compound characterized by the molecular formula . This compound features a phenyl ring that is substituted with a pyridin-3-yl group and a methanamine functional group. It is recognized for its potential applications in various fields, particularly in medicinal chemistry and catalysis. The compound has a CAS Number of 894779-75-0 and is classified under amines due to the presence of the amine functional group.
The synthesis of [3-(Pyridin-3-yl)phenyl]methanamine can be achieved through several methods:
The choice of method depends on factors such as availability of starting materials, desired yield, and scalability. Reductive amination is particularly advantageous due to its straightforward procedure and high yields.
The molecular structure of [3-(Pyridin-3-yl)phenyl]methanamine can be represented using various notations:
InChI=1S/C12H12N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8,13H2
C1=CC=C(C=C1)C(C2=CN=CC=C2)N
The compound has a molecular weight of approximately 184.24 g/mol. It features a topological polar surface area of 38.9 Ų, indicating its potential solubility characteristics. The compound exhibits two rotatable bonds and has one hydrogen bond donor and two hydrogen bond acceptors, which influence its interactions in biological systems.
[3-(Pyridin-3-yl)phenyl]methanamine can participate in various chemical reactions:
The reactions typically require specific conditions:
These reactions allow for the exploration of diverse derivatives that may exhibit varied biological activities.
The mechanism of action for [3-(Pyridin-3-yl)phenyl]methanamine primarily revolves around its interactions within biological systems. The pyridine ring contributes to the molecule's ability to engage in hydrogen bonding and π-stacking interactions with targets such as enzymes or receptors. This structural feature enhances its potential efficacy in therapeutic applications.
The compound has notable physical properties:
Key chemical properties include:
[3-(Pyridin-3-yl)phenyl]methanamine has several scientific applications:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: